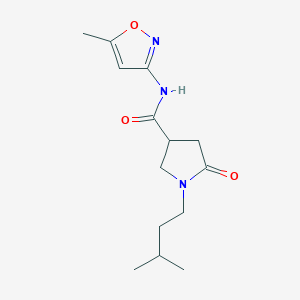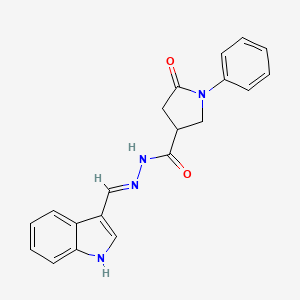![molecular formula C20H23FN2O2 B6106238 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, also known as EF-1502, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EF-1502 was initially developed as a selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. The dysregulation of c-Myc is associated with various types of cancer, making it an attractive target for cancer therapy.
Mécanisme D'action
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is a selective inhibitor of the c-Myc/Max interaction. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. The interaction between c-Myc and Max is crucial for the transcriptional activity of c-Myc. This compound binds to the Max protein, preventing its interaction with c-Myc and thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by downregulating the expression of c-Myc target genes involved in cell survival and proliferation. This compound also inhibits cancer cell migration and invasion, which are important processes for metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy option for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone is its selectivity for the c-Myc/Max interaction, which reduces the potential for off-target effects. This compound is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of this compound is its poor solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
For research include optimizing the synthesis method to improve the solubility and bioavailability of 4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone, testing its efficacy in animal models, and investigating its potential as a combination therapy option for cancer treatment. This compound may also have potential as a therapeutic agent for other diseases where c-Myc dysregulation is implicated, such as neurodegenerative diseases and inflammatory disorders.
Méthodes De Synthèse
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone was synthesized using a multi-step synthetic route. The first step involved the reaction of 2-ethoxybenzylamine with 3-fluorobenzaldehyde to obtain the intermediate product, 4-[(2-ethoxybenzyl)amino]-3-fluorobenzaldehyde. The second step involved the reaction of the intermediate product with pyrrolidin-2-one to obtain the final product, this compound.
Applications De Recherche Scientifique
4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone has shown promising results in preclinical studies as a potential therapeutic agent for cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, lung, and prostate cancer. This compound achieves its anticancer effects by inhibiting the interaction between c-Myc and Max, which results in the downregulation of c-Myc target genes involved in cell proliferation, survival, and metabolism.
Propriétés
IUPAC Name |
4-[(2-ethoxyphenyl)methylamino]-1-[(3-fluorophenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-25-19-9-4-3-7-16(19)12-22-18-11-20(24)23(14-18)13-15-6-5-8-17(21)10-15/h3-10,18,22H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQRQKAQPRVDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC(=O)N(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(3,3-diphenylpropanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6106156.png)
![N-cyclohexyl-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6106166.png)
![N-(3,4-dimethylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6106172.png)

![7-(cyclopropylmethyl)-2-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-2,7-diazaspiro[4.5]decane](/img/structure/B6106185.png)
![N-[4-hydroxy-2-isopropyl-5-methyl-3-(phenylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B6106191.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6106197.png)

![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)


![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)